Cas no 923487-65-4 (3-tert-butyl-1,9-dimethyl-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)

3-tert-butyl-1,9-dimethyl-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione structure
923487-65-4 structure
Product Name:3-tert-butyl-1,9-dimethyl-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione
CAS No:923487-65-4
MF:C16H22N6O2
MW:330.384882450104
CID:5362981
Update Time:2025-05-19

3-tert-butyl-1,9-dimethyl-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione Chemical and Physical Properties

Names and Identifiers

    • 7-allyl-3-(tert-butyl)-1,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
    • 3-tert-butyl-1,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
    • 7-allyl-3-tert-butyl-1,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
    • 3-tert-butyl-1,9-dimethyl-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione
    • Inchi: 1S/C16H22N6O2/c1-7-8-21-13(23)11-12(19(5)15(21)24)17-14-20(6)18-10(9-22(11)14)16(2,3)4/h7H,1,8-9H2,2-6H3
    • InChI Key: LQZMBFOGJDCMHA-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N=C3N(C)N=C(CN23)C(C)(C)C)N(C)C(N1CC=C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 610
  • XLogP3: 2.1
  • Topological Polar Surface Area: 74

3-tert-butyl-1,9-dimethyl-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione Pricemore >>

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Additional information on 3-tert-butyl-1,9-dimethyl-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione

Comprehensive Overview of 3-tert-butyl-1,9-dimethyl-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione (CAS No. 923487-65-4)

The compound 3-tert-butyl-1,9-dimethyl-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione (CAS No. 923487-65-4) is a highly specialized heterocyclic molecule that has garnered significant attention in the fields of medicinal chemistry and material science. Its unique structure, featuring a purine core modified with triazine and allyl groups, makes it a subject of interest for researchers exploring novel bioactive compounds and advanced materials. The presence of both tert-butyl and methyl substituents enhances its stability and lipophilicity, which are critical for applications in drug design and organic synthesis.

In recent years, the demand for heterocyclic compounds like 3-tert-butyl-1,9-dimethyl-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione has surged due to their potential in addressing global challenges such as antimicrobial resistance and sustainable material development. Researchers are particularly intrigued by its triazino-purine scaffold, which is known for its versatility in forming hydrogen bonds and π-π interactions, making it a promising candidate for pharmaceutical intermediates and catalysts. The compound's CAS No. 923487-65-4 is frequently searched in academic databases, reflecting its growing relevance in cutting-edge research.

One of the most compelling aspects of this compound is its potential role in green chemistry. With increasing emphasis on environmentally friendly synthesis methods, the allyl group in 3-tert-butyl-1,9-dimethyl-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione offers opportunities for click chemistry applications, enabling efficient and sustainable molecular transformations. This aligns with the broader trend of sustainable drug discovery, where minimizing waste and energy consumption is paramount. The compound's structural features also make it a candidate for bioorthogonal chemistry, a rapidly evolving field with applications in diagnostics and therapeutics.

From a commercial perspective, CAS No. 923487-65-4 is often discussed in the context of high-value fine chemicals. Its synthesis and purification require advanced techniques, such as HPLC and NMR spectroscopy, to ensure high purity and yield. The compound's molecular weight and logP values are critical parameters for researchers optimizing its use in drug delivery systems or polymeric materials. Additionally, its thermal stability and solubility profile are frequently studied to determine its suitability for various industrial applications.

In summary, 3-tert-butyl-1,9-dimethyl-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione represents a fascinating intersection of chemistry, biology, and materials science. Its CAS No. 923487-65-4 serves as a gateway to a wealth of research opportunities, from antiviral drug development to smart material engineering. As scientific inquiry continues to evolve, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in modern science and technology.

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